

H-D-Phe-OtBu.HCI: A Comprehensive Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and stability of **H-D-Phe-OtBu.HCI** (D-Phenylalanine tert-butyl ester hydrochloride), a critical protected amino acid derivative utilized in peptide synthesis and various pharmaceutical research applications. This document compiles available data on its physicochemical properties and outlines detailed experimental protocols for its analysis, serving as a vital resource for professionals in drug development and chemical research.

Introduction

H-D-Phe-OtBu.HCI is a protected form of the essential amino acid D-Phenylalanine. The tert-butyl ester group provides a stable protecting group for the carboxylic acid functionality, which is crucial during peptide synthesis to prevent unwanted side reactions.[1][2] The hydrochloride salt form of the compound enhances its solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1][2] Understanding the solubility and stability of this compound is paramount for its effective storage, handling, and application in the synthesis of peptides and other pharmaceutical intermediates.

Physicochemical Properties

H-D-Phe-OtBu.HCI is typically supplied as a white to off-white crystalline powder.[3] Key physicochemical properties are summarized in the table below.



Property	Value	References
Molecular Formula	C13H20CINO2	[3]
Molecular Weight	257.76 g/mol	[3]
CAS Number	3403-25-6	[4]
Appearance	White to off-white crystalline powder	[3]
Melting Point	208-211 °C	[5]
Storage Temperature	2-8°C (short-term), -20°C to -80°C (long-term solutions)	

Solubility Profile

The solubility of **H-D-Phe-OtBu.HCI** has been qualitatively and quantitatively assessed in various solvents. The presence of the hydrochloride salt generally increases its solubility in polar solvents.[1][2]

Qualitative Solubility

H-D-Phe-OtBu.HCl is reported to be soluble in a range of common organic solvents and water.

Solvent	Solubility
Water	Soluble[6]
Chloroform	Soluble
Dichloromethane	Soluble
Ethyl Acetate	Soluble
Acetone	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble[7]

Quantitative Solubility



While extensive quantitative solubility data across a range of temperatures is not readily available in the public domain, a key data point has been reported for Dimethyl Sulfoxide (DMSO).

Solvent	Temperature	Concentration
DMSO	Not Specified	≥ 100 mg/mL[7]

The lack of comprehensive quantitative data highlights the necessity for researchers to determine the solubility in their specific solvent systems and experimental conditions.

Stability Profile

The stability of **H-D-Phe-OtBu.HCI** is a critical factor for its successful application, particularly in multi-step syntheses. The tert-butyl ester is designed to be a stable protecting group under certain conditions but can be labile under others.

General Stability and Storage

For optimal stability, **H-D-Phe-OtBu.HCI** should be stored in a tightly sealed container in a dry and well-ventilated place, protected from moisture and heat.[6] Recommended storage temperatures are 2-8°C for the solid material and -20°C to -80°C for stock solutions to minimize degradation over time.

Degradation Pathways

The primary degradation pathway of concern for **H-D-Phe-OtBu.HCI** is the hydrolysis of the tert-butyl ester bond. This reaction is typically catalyzed by acid.

The tert-butyl ester group is known to be susceptible to acid-catalyzed hydrolysis, which would yield D-phenylalanine and tert-butanol. While generally stable to basic hydrolysis, prolonged exposure to strong bases may also lead to degradation.[8] The rate of hydrolysis is expected to be dependent on pH and temperature.

Phenylalanine and its derivatives contain a phenyl chromophore that can absorb UV light, potentially leading to photodegradation.[9] Forced degradation studies under controlled light



exposure, as outlined in ICH guideline Q1B, are necessary to fully characterize the photostability of **H-D-Phe-OtBu.HCI**.[1][10]

While specific studies on the oxidative degradation of **H-D-Phe-OtBu.HCI** are not prevalent, studies on phenylalanine have shown that it can be degraded in the presence of oxidizing agents like lipid hydroperoxides, yielding products such as phenylacetic acid and benzaldehyde.[11][12]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of **H-D-Phe-OtBu.HCI**. These protocols are based on standard pharmaceutical industry practices and regulatory guidelines.

Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of **H-D-Phe-OtBu.HCI** in various solvents at different temperatures.

Materials:

- H-D-Phe-OtBu.HCl
- Selected solvents (e.g., water, methanol, ethanol, acetonitrile)
- · Thermostatically controlled shaker bath
- Analytical balance
- HPLC-UV or UPLC-MS system
- Syringe filters (0.22 μm)

Procedure:

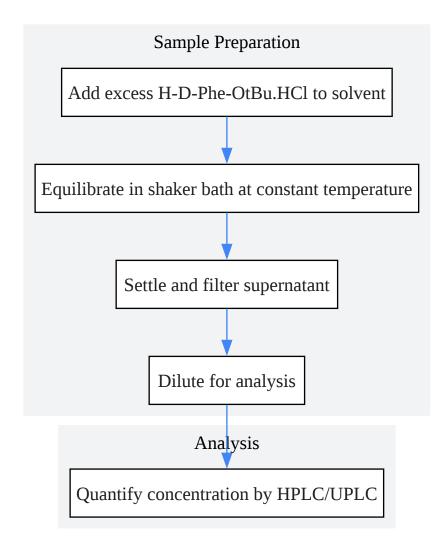
Foundational & Exploratory





- Add an excess amount of H-D-Phe-OtBu.HCl to a known volume of the selected solvent in a sealed vial.
- Place the vial in a shaker bath set to a constant temperature (e.g., 25°C).
- Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.
- Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of H-D-Phe-OtBu.HCl in the diluted sample using a validated HPLC-UV or UPLC-MS method.
- Repeat the experiment at different temperatures to determine the temperature dependence of solubility.





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Solubility Determination Workflow

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately assessing the stability of **H-D-Phe-OtBu.HCI**. This typically involves a forced degradation study to generate potential degradation products.

Objective: To develop a stability-indicating HPLC or UPLC method and to identify potential degradation pathways.



Materials:

- H-D-Phe-OtBu.HCl
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC or UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
- Photostability chamber
- Oven

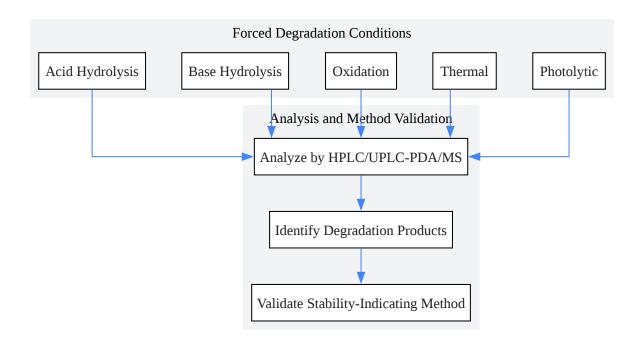
Procedure:

- Method Development: Develop a reverse-phase HPLC or UPLC method capable of separating the parent compound from potential impurities and degradation products. A C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
- Forced Degradation:
 - Acid Hydrolysis: Dissolve H-D-Phe-OtBu.HCl in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
 - Base Hydrolysis: Dissolve H-D-Phe-OtBu.HCl in a solution of 0.1 M NaOH and heat at a controlled temperature for a specified time.
 - Oxidative Degradation: Dissolve H-D-Phe-OtBu.HCl in a solution of 3% H₂O₂ and keep at room temperature.
 - Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C).
 - Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and



200 W h/m² of UVA).[1][10]

- Analysis: Analyze the stressed samples at various time points using the developed analytical method. The use of a PDA detector can help in assessing peak purity, while a mass spectrometer is invaluable for the identification of degradation products.
- Method Validation: Once the method is shown to be stability-indicating, it should be validated
 according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision,
 and robustness.



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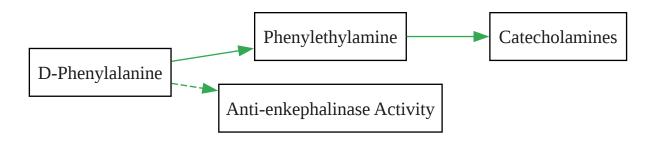
Forced Degradation Study Workflow

Signaling Pathways

H-D-Phe-OtBu.HCI itself is a synthetic intermediate and is not directly implicated in biological signaling pathways. However, its precursor, D-Phenylalanine, is known to be a precursor for the



biosynthesis of catecholamines in the body and can act as an anti-enkephalinase agent.



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